KRAS G12C inhibitor 31, also known as AMG 510 or sotorasib, represents a significant advancement in targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. This compound is classified as an irreversible covalent inhibitor that selectively binds to the cysteine residue at position 12 of the KRAS protein, effectively locking it in an inactive state. The KRAS gene is a critical player in cell signaling pathways that regulate cell growth and division, and mutations in this gene are commonly associated with various cancers, particularly non-small cell lung cancer.
The development of KRAS G12C inhibitors stems from extensive research into the RAS oncogene family. The breakthrough discovery that enabled targeted inhibition of KRAS G12C was made by the Shokat lab in 2013, which identified a novel binding pocket (the switch II pocket) that could be exploited for drug design. This led to the creation of several inhibitors, including AMG 510 (sotorasib), which received FDA approval in May 2021 for treating non-small cell lung cancer with the KRAS G12C mutation.
The synthesis of KRAS G12C inhibitor 31 involves several key steps:
This method has been optimized for efficiency and scalability, ensuring that sufficient quantities of the inhibitor can be produced for clinical use .
KRAS G12C inhibitor 31 features a complex molecular structure characterized by its ability to form covalent bonds with the cysteine residue at position 12 of the KRAS protein. The binding occurs specifically when KRAS is in its inactive GDP-bound form, allowing the inhibitor to stabilize this conformation and prevent downstream signaling.
The structural analysis reveals that the inhibitor engages multiple interactions within the switch II pocket, which is crucial for its selectivity and potency against various KRAS mutations .
The primary reaction mechanism involves the formation of a covalent bond between the thiol group of the cysteine residue on KRAS G12C and an electrophilic center on the inhibitor. This reaction effectively locks the protein in an inactive state, disrupting its function in oncogenic signaling pathways.
This mechanism highlights how selective targeting can lead to effective cancer therapies by inhibiting specific mutations without broadly affecting normal cellular processes .
The mechanism of action for KRAS G12C inhibitor 31 involves several critical steps:
Data from clinical trials indicate that patients with KRAS G12C mutations exhibit significant tumor shrinkage and prolonged progression-free survival when treated with this inhibitor .
KRAS G12C inhibitor 31 possesses several notable physical and chemical properties:
These properties are critical for its formulation as a therapeutic agent, influencing both bioavailability and efficacy .
KRAS G12C inhibitor 31 has significant applications in oncology, particularly for treating cancers with specific genetic mutations:
The ongoing research into this compound continues to explore its potential against other malignancies harboring different RAS mutations .
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7